2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide
描述
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRJAAVMDLBFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095411-24-6 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with sulfonamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted isoquinoline derivatives.
科学研究应用
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the isoquinoline ring can interact with DNA and proteins, affecting cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
2-Methyl-3,4-dihydro-1H-isoquinoline: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.
3,4-Dihydroisoquinoline-5-sulfonamide: Similar structure but without the methyl group, affecting its reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated ring system, leading to different chemical behavior and uses.
Uniqueness
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
生物活性
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a heterocyclic compound belonging to the isoquinoline family, recognized for its diverse biological activities including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines both a methyl group and a sulfonamide group. This combination is significant because it influences the compound's reactivity and biological properties. The general formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key metabolic enzymes.
- DNA Interaction : The isoquinoline ring can intercalate with DNA, affecting cellular functions and signaling pathways.
This dual mechanism contributes to its potential therapeutic effects across multiple disease models.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 - 31.25 |
| Escherichia coli | 31.25 - 62.50 |
| Pseudomonas aeruginosa | 62.50 - 125.00 |
These results suggest that the compound possesses bactericidal activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, in a study involving various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| CEM/C2 leukemia cells | 11.4 |
| LoVo colon cancer cells | 15.0 |
| Burkitt’s lymphoma Raji | 12.5 |
The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .
Antiviral Properties
Preliminary investigations into the antiviral properties of this compound have shown promising results against viral infections, particularly in inhibiting viral replication in cell cultures .
Case Studies
- Study on Anticancer Potential : A recent study focused on a series of isoquinoline derivatives, including our compound of interest. It was found to significantly inhibit tubulin polymerization, a critical process for cancer cell division .
- Evaluation of Antimicrobial Activity : Another study reported the effectiveness of this compound against MRSA strains, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria .
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonylation of the parent isoquinoline scaffold. A key intermediate is 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 2060036-82-8), which can undergo nucleophilic substitution with ammonia or amines. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-sulfonylation or ring oxidation. Yields typically range from 40–60% in anhydrous dichloromethane at 0–5°C .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze the dihydroisoquinoline ring protons (δ 2.5–3.5 ppm for methylene groups) and aromatic protons (δ 6.8–7.2 ppm). The sulfonamide group (SO₂NH₂) exhibits characteristic broad singlet peaks at δ 5.5–6.0 ppm in DMSO-d₆.
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 254.09 (C₁₁H₁₄N₂O₂S).
- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown in ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .
Q. What are the recommended purity assessment protocols for this sulfonamide derivative?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1% TFA in water). Monitor UV absorption at 254 nm. Purity thresholds for pharmacological studies should exceed 95%, with impurities (e.g., unreacted intermediates) quantified via area normalization. Residual solvents (e.g., DCM) must comply with ICH Q3C guidelines .
Advanced Research Questions
Q. How do stereochemical variations in the dihydroisoquinoline ring impact biological activity?
- Methodological Answer : Enantiomeric resolution can be achieved via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Comparative bioactivity assays (e.g., enzyme inhibition) should be conducted using both (R)- and (S)-enantiomers. For example, (1R)-configured analogs of structurally related compounds show enhanced binding to cytochrome P450 enzymes due to spatial compatibility with hydrophobic active sites .
Q. What experimental strategies address discrepancies in reported IC₅₀ values across different kinase inhibition studies?
- Methodological Answer :
- Assay Standardization : Use a common kinase source (e.g., recombinant human enzymes) and ATP concentration (1 mM) to minimize variability.
- Control Compounds : Include positive controls (e.g., staurosporine) to validate assay conditions.
- Data Normalization : Account for differences in protein expression levels by normalizing activity to total protein content (Bradford assay). Contradictory results may arise from divergent buffer conditions (e.g., Mg²⁺ concentration) or detergent interference .
Q. How can computational modeling guide the optimization of this compound’s solubility without compromising target affinity?
- Methodological Answer :
- Molecular Dynamics Simulations : Probe the compound’s hydration free energy to predict solubility changes. Introduce polar substituents (e.g., hydroxyl groups) at the 7-position of the isoquinoline ring, which may enhance aqueous solubility while maintaining π-π stacking interactions with aromatic residues in the target protein.
- Co-solvent Compatibility : Test DMSO-free formulations using cyclodextrin-based solubilization, as sulfonamides often exhibit pH-dependent aggregation .
Q. What mechanistic insights explain the compound’s off-target effects in mitochondrial assays?
- Methodological Answer : Mitochondrial membrane depolarization can be evaluated via JC-1 dye fluorescence shift. The sulfonamide moiety may act as a weak uncoupler by protonophoric activity, disrupting the proton gradient. Mitigate this by modifying the sulfonamide’s electronic profile (e.g., fluorination at the benzene ring) to reduce logP and minimize membrane interaction .
Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show negligible activity?
- Methodological Answer : Discrepancies may stem from:
- Enzyme Isoform Variants : Human vs. murine COX-2 exhibit structural differences in the active site.
- Redox State Sensitivity : The compound’s activity may depend on the presence of reducing agents (e.g., glutathione) in the assay buffer.
- Metabolite Interference : In vivo studies may detect metabolites (e.g., N-demethylated derivatives) with distinct activity profiles. Validate findings using LC-MS/MS metabolite tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
